Cas no 2138032-41-2 (2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide)
![2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138032-41-2x500.png)
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-1169416
- 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide
- 2138032-41-2
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- Inchi: 1S/C16H17N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-11-13-10-17-9-12-5-1-2-6-14(12)13/h1-8,13,17-18H,9-11H2
- InChI Key: RNTLTYIZFFDPKS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1C2C=CC=CC=2CNC1)(=O)=O
Computed Properties
- Exact Mass: 347.09397721g/mol
- Monoisotopic Mass: 347.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 1.6
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169416-50mg |
2138032-41-2 | 50mg |
$1308.0 | 2023-10-03 | |||
Enamine | EN300-1169416-10000mg |
2138032-41-2 | 10000mg |
$6697.0 | 2023-10-03 | |||
Enamine | EN300-1169416-1.0g |
2138032-41-2 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1169416-5000mg |
2138032-41-2 | 5000mg |
$4517.0 | 2023-10-03 | |||
Enamine | EN300-1169416-100mg |
2138032-41-2 | 100mg |
$1371.0 | 2023-10-03 | |||
Enamine | EN300-1169416-2500mg |
2138032-41-2 | 2500mg |
$3051.0 | 2023-10-03 | |||
Enamine | EN300-1169416-500mg |
2138032-41-2 | 500mg |
$1495.0 | 2023-10-03 | |||
Enamine | EN300-1169416-250mg |
2138032-41-2 | 250mg |
$1432.0 | 2023-10-03 | |||
Enamine | EN300-1169416-1000mg |
2138032-41-2 | 1000mg |
$1557.0 | 2023-10-03 |
2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide
2-Nitro-N-[(1,2,3,4-Tetrahydroisoquinolin-4-yl)methyl]benzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 2138032-41-2, known as 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide, is a highly specialized organic compound with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a benzene ring that is further substituted with a nitro group and an isoquinoline-derived substituent.
Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their unique pharmacological properties and ability to form stable bonds with biological targets. The nitro group in this compound adds an additional layer of functionality, potentially enhancing its activity in biological systems. The isoquinoline moiety, a heterocyclic structure, is known for its role in modulating the physical and chemical properties of molecules, making it a valuable component in drug design.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Researchers have been exploring the role of such compounds in inhibiting key enzymes and proteins involved in various pathological processes. For instance, studies have shown that sulfonamides can act as inhibitors of kinase enzymes, which are crucial in cell signaling pathways associated with cancer and inflammatory diseases.
The synthesis of 2-nitro-N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]benzene-1-sulfonamide involves a series of intricate chemical reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the isoquinoline derivative, followed by its coupling with the sulfonamide group under specific conditions.
In terms of physical properties, this compound exhibits a melting point that is consistent with other sulfonamides in its class. Its solubility characteristics make it suitable for use in various experimental setups, including cell culture assays and pharmacokinetic studies.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicological profile of this compound more accurately. These studies are essential for determining its suitability as a lead compound in drug discovery programs.
The integration of this compound into drug delivery systems is another area that has garnered significant attention. Its structural features make it a potential candidate for targeted drug delivery, where it can be conjugated with other molecules to enhance its efficacy and reduce side effects.
In conclusion, CAS No. 2138032-41-2 represents a cutting-edge compound with multifaceted applications across various scientific domains. Its unique structure and functional groups position it as a valuable tool in advancing research and development efforts in the fields of medicinal chemistry and materials science.
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